Structural Differentiation and Its Impact on Lipophilicity (XLogP3) vs. Itraconazole
Isopropyl Itraconazole features an N-2 isopropyl substitution on the triazolone moiety, whereas the parent compound Itraconazole contains an n-butyl group at the same position. This structural alteration results in a reduced computed lipophilicity (XLogP3) for the Isopropyl derivative [1]. Lower logP values are associated with altered membrane permeability and chromatographic retention, making this derivative a distinct entity for analytical separation and method validation [2].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | Itraconazole (Parent): 6.0 (estimated) |
| Quantified Difference | Decrease of ~0.9 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity directly influences HPLC retention time and dissolution profiling, which is essential for resolving the impurity peak from the main Itraconazole API peak in pharmaceutical QC.
- [1] PubChem. Isopropyl Itraconazole. Computed Properties (XLogP3). View Source
- [2] PubChem. Itraconazole. Computed Properties (XLogP3). View Source
